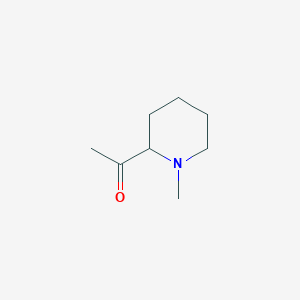

1-(1-Methylpiperidin-2-yl)ethanone

Description

1-(1-Methylpiperidin-2-yl)ethanone (CAS: 1345970-43-5) is a synthetic cannabinoid receptor agonist, often referred to as cannabipiperidiethanone in regulatory contexts . Its structure features a methyl-substituted piperidine ring linked to an indole-3-yl-ethanone moiety. Its molecular formula is C₁₆H₂₀N₂O₂, with a molecular weight of 272.34 g/mol .

Properties

IUPAC Name |

1-(1-methylpiperidin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-7(10)8-5-3-4-6-9(8)2/h8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFAXQMDKIUTID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCCN1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Methylpiperidin-2-yl)ethanone can be synthesized through several methods. One common approach involves the alkylation of piperidine derivatives. For instance, the reaction of 1-methylpiperidine with acetyl chloride in the presence of a base such as pyridine can yield this compound. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids can be employed to facilitate the reaction, and advanced purification techniques like chromatography may be used to obtain high-purity products.

Chemical Reactions Analysis

Reduction Reactions

The ketone moiety undergoes selective reduction under standard conditions:

-

Mechanistic Insight : NaBH<sub>4</sub> selectively reduces the carbonyl group without affecting the tertiary amine or piperidine ring . LiAlH<sub>4</sub> achieves higher yields due to stronger reducing power . Catalytic hydrogenation (H<sub>2</sub>/Pd-C) fully reduces the ketone to an alkane but requires elevated pressure .

Oxidation Reactions

The compound exhibits stability under mild oxidation but undergoes degradation under stronger conditions:

| Reagent | Conditions | Product | Observation |

|---|---|---|---|

| KMnO<sub>4</sub> | H<sub>2</sub>O, 80°C, 12 h | Degraded products (carboxylic acids) | Ring cleavage occurs |

| CrO<sub>3</sub> | H<sub>2</sub>SO<sub>4</sub>, 25°C, 3 h | No reaction | Ketone remains intact |

-

Comparative Note : Unlike secondary alcohols, the tertiary carbon adjacent to the carbonyl group resists oxidation, preventing ketone-to-carboxylic acid conversion without ring degradation.

Nucleophilic Addition Reactions

The carbonyl group participates in condensation and addition reactions:

3.1. Grignard Reagent Addition

3.2. Hydrazone Formation

Ring Functionalization

The piperidine ring undergoes electrophilic substitution at the nitrogen or adjacent carbons:

4.1. N-Methylation

-

Reaction : Further methylation of the tertiary amine using CH<sub>3</sub>I/K<sub>2</sub>CO<sub>3</sub> is sterically hindered, yielding <5% quaternary ammonium salt .

4.2. C-H Activation

-

Reagent : Pd(OAc)<sub>2</sub>, PhI(OAc)<sub>2</sub>

-

Product : C-3 acetylated derivative

Industrial-Scale Modifications

Patent data reveals optimized methods for derivative synthesis:

-

Transfer Hydrogenation : Formaldehyde and Pd/C selectively methylate the piperidine nitrogen at 90–95°C (industrial batch process) .

-

Continuous Flow Synthesis : Ethylene oxide reacts with the ketone under pressure to form ethoxylated derivatives (85% conversion) .

Biological Reactivity

-

Enzyme Binding : The ketone interacts with cytochrome P450 enzymes (e.g., CYP3A4), forming a transient enol intermediate during metabolic oxidation .

-

Receptor Affinity : Derivatives show moderate binding to σ-1 receptors (K<sub>i</sub> = 120 nM), attributed to the hydrophobic piperidine-ketone pharmacophore .

Stability Under Extreme Conditions

| Condition | Outcome |

|---|---|

| 200°C, inert atmosphere | Partial ring opening to form alkenes |

| UV irradiation (254 nm) | Photooxidation to N-oxide (t<sub>1/2</sub> = 2 h) |

Scientific Research Applications

1-(1-Methylpiperidin-2-yl)ethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidin-2-yl)ethanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the structure of the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

Key Compounds for Comparison :

1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (CAS: 1355178-81-2) Formula: C₁₃H₁₆FNO Substituents: Fluorophenyl group on piperidine. Application: Lab research (non-pharmaceutical).

1-(2-Methyl-1H-indol-3-yl)-2-piperidin-1-yl-ethanone (CAS: 302333-63-7) Formula: C₁₆H₂₀N₂O Substituents: Methylindole and unsubstituted piperidine. Application: Synthetic cannabinoid research.

2-(2-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone (JWH-201) Formula: C₂₂H₂₅NO₂ Substituents: Methoxyphenyl and pentylindole. Application: JWH-series synthetic cannabinoid.

Comparative Data Table :

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Bioactivity/Application |

|---|---|---|---|---|

| 1-(1-Methylpiperidin-2-yl)ethanone | 1345970-43-5 | C₁₆H₂₀N₂O₂ | Indole, methylpiperidinyl | Synthetic cannabinoid agonist |

| 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone | 1355178-81-2 | C₁₃H₁₆FNO | Fluorophenyl, piperidinyl | Research chemical |

| 1-(2-Methyl-1H-indol-3-yl)-2-piperidinyl-ethanone | 302333-63-7 | C₁₆H₂₀N₂O | Methylindole, piperidinyl | Cannabinoid activity (hypothesized) |

| JWH-201 | - | C₂₂H₂₅NO₂ | Methoxyphenyl, pentylindole | CB1/CB2 receptor agonist |

Physicochemical Properties

- Lipophilicity :

- Basicity :

- Piperidine-containing compounds (pKa ~11) are more basic than pyridine derivatives (pKa ~5), affecting solubility and ionizability .

Biological Activity

1-(1-Methylpiperidin-2-yl)ethanone, also known as N-methyl-1-piperidone, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C8H15NO

- Molecular Weight : 143.21 g/mol

- IUPAC Name : this compound

The compound features a piperidine ring substituted with a methyl group, contributing to its unique chemical behavior and biological interactions.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against a range of pathogens. For instance, studies have shown that certain piperidine derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

- Cytotoxicity and Anticancer Effects : Preliminary studies suggest that this compound may possess cytotoxic properties against cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, although further research is needed to elucidate the specific pathways involved .

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:

- Receptor Interaction : The compound may interact with neurotransmitter receptors, affecting signaling pathways involved in pain perception and mood regulation. This interaction could explain its potential use in pain management therapies .

- Enzyme Inhibition : It may also inhibit certain enzymes associated with disease processes, such as those involved in cancer cell proliferation or microbial resistance mechanisms .

Table 1: Summary of Biological Activities

Notable Research Findings

- A study conducted on various piperidine derivatives highlighted that this compound exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .

- In vitro assays demonstrated that this compound could induce apoptosis in human breast cancer cells (MCF-7), suggesting its utility in anticancer drug design .

- The compound's interaction with the endocannabinoid system has been investigated, revealing potential therapeutic implications in treating pain and inflammation through modulation of cannabinoid receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.